![molecular formula C15H14O5 B1637309 Methyl 5-[(4-acetylphenoxy)methyl]furan-2-carboxylate CAS No. 832739-13-6](/img/structure/B1637309.png)
Methyl 5-[(4-acetylphenoxy)methyl]furan-2-carboxylate
Overview
Description
“Methyl 5-[(4-acetylphenoxy)methyl]furan-2-carboxylate” is an organic compound . Its structure consists of a furan ring with a carboxyl group and an acetylphenoxy group attached to it .
Molecular Structure Analysis
The molecular formula of “Methyl 5-[(4-acetylphenoxy)methyl]furan-2-carboxylate” is C15H14O5 . It has a molecular weight of 274.27 g/mol .
Scientific Research Applications
Chemical Synthesis and Reactions
Methyl 5-[(4-acetylphenoxy)methyl]furan-2-carboxylate and related furan derivatives have been investigated in various chemical synthesis and reaction studies. These compounds have found applications in the formation of colored Maillard reaction products, showcasing their potential in food chemistry and analysis. For instance, thermal treatment involving furan derivatives can lead to the rapid formation of colored compounds, indicating their role in Maillard reaction pathways and their impact on food color and flavor (Hofmann, 1998).
Catalysis and Synthetic Chemistry
In the realm of catalysis and synthetic chemistry, derivatives of methyl furan-2-carboxylate have been utilized as reagents for the palladium-catalysed direct arylation of heteroaromatics. This approach facilitates the formation of biheteroaryls in high yields, thereby contributing to the synthesis of complex heteroaromatic structures (Fu et al., 2012).
Organic Ligand Synthesis
The compound has also been explored in the synthesis of organic ligands, with studies detailing the preparation of transition metal complexes involving furan ring-containing organic ligands. Such research underlines the potential of these compounds in developing materials with specific chelating properties, which could be significant in areas such as catalysis, material science, and antimicrobial applications (Patel, 2020).
Biological Activity Studies
Research into the biological activities of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives has highlighted their potential in medical and pharmaceutical fields. These studies include investigations into the cytotoxicity against cancer cell lines and antimicrobial activities against Gram-positive and Gram-negative bacteria, demonstrating the diverse biological relevance of furan derivatives (Phutdhawong et al., 2019).
Thermodynamic Properties
Investigations into the thermodynamic properties of methyl furan-2-carboxylate derivatives in various solvents contribute to a better understanding of their solubility, stability, and interaction with other compounds. Such studies are essential for their application in chemical synthesis, pharmaceutical formulation, and material science (Sobechko et al., 2019).
Future Directions
The future directions for the study of “Methyl 5-[(4-acetylphenoxy)methyl]furan-2-carboxylate” and similar compounds could involve further exploration of their antimycobacterial properties . This could potentially lead to the development of new drugs that act on unexplored molecular targets, which is a necessity in the face of multi-drug-resistant and extensively drug-resistant infections .
properties
IUPAC Name |
methyl 5-[(4-acetylphenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-10(16)11-3-5-12(6-4-11)19-9-13-7-8-14(20-13)15(17)18-2/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURFTDFWSLUELC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501213374 | |
| Record name | Methyl 5-[(4-acetylphenoxy)methyl]-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(4-acetylphenoxy)methyl]furan-2-carboxylate | |
CAS RN |
832739-13-6 | |
| Record name | Methyl 5-[(4-acetylphenoxy)methyl]-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-[(4-acetylphenoxy)methyl]-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-dichloro-4-[(2,4-dichlorophenyl)hydrazinylidene]but-2-enoic Acid](/img/structure/B1637228.png)
![N'-[2-(2-cyanovinyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethyliminoformamide](/img/structure/B1637234.png)

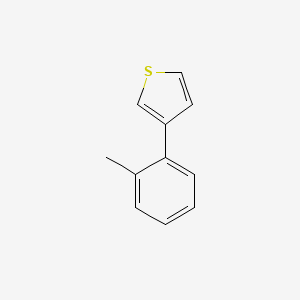
![(3-Acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate](/img/structure/B1637259.png)
![1-[(2,4-dimethoxyphenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1637260.png)
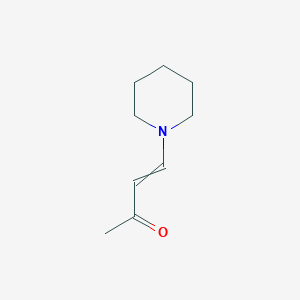
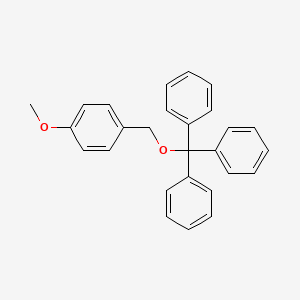
![[2-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]phenyl] acetate](/img/structure/B1637272.png)
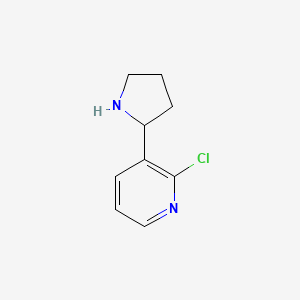
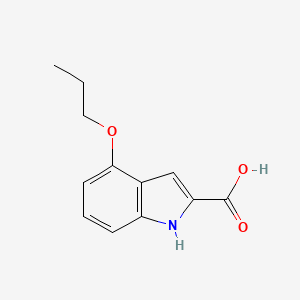
![N-[(4-fluorophenyl)methyl]hexan-1-amine](/img/structure/B1637286.png)
![N-[1-(methylcarbamothioyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B1637295.png)
![3-(3,4-Difluorophenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1637301.png)